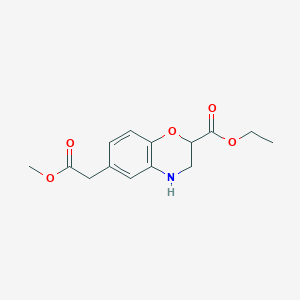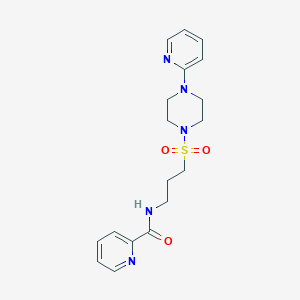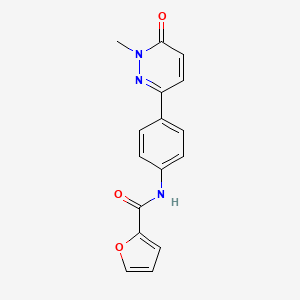
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to "4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol," often involves multi-step reactions that incorporate various functional groups into the triazole core. These processes can include the Mannich reaction and interactions with different organic and inorganic bases in alcoholic or aqueous media to form salts and other derivatives (Safonov, Panasenko, & Knysh, 2017; Ünver, Deniz, Celik, Akar, Küçük, & Sancak, 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the subject compound, is characterized using various spectroscopic and computational methods. Techniques such as NMR, IR spectroscopy, and density functional theory (DFT) calculations provide insights into the geometry, electronic structure, and vibrational frequencies of these molecules, enabling a detailed understanding of their structural characteristics (Avcı, Atalay, Cömert, & Dinçer, 2011; Karayel & Özbey, 2008).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These can include interactions with different reagents to form new bonds, structural modifications through reactions such as alkylation and acylation, and the formation of salts and other derivatives with altered physical and chemical properties (Dyachenko & Chernega, 2006; Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of "4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol" and similar compounds are crucial for their application and function. These properties can include solubility in various solvents, melting points, and stability under different conditions, which are essential for pharmaceutical formulation and material science applications (Khilkovets, 2021).
Chemical Properties Analysis
Chemical properties, such as reactivity with different functional groups, stability in various chemical environments, and the ability to undergo specific reactions, define the utility of triazole derivatives in chemical synthesis and as intermediates in the production of more complex molecules. The presence of functional groups such as morpholine and furylmethyl enhances the reactivity and opens new pathways for chemical modifications and applications (Safonov, Panasenko, & Knysh, 2017).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Derivative Formation
The compound "4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol" was used as a precursor in the synthesis of various derivatives including alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and others, highlighting the chemical versatility and potential applications of 1,2,4-triazole compounds in research (Bayrak et al., 2009).
Physical and Chemical Analysis
Salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized and their structures were established using modern physical-chemical methods of analysis such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov et al., 2017).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activity: The antimicrobial and antifungal properties of various 1,2,4-triazole derivatives were studied, revealing that some compounds showed significant activity against specific pathogens, indicating the potential use of these compounds in developing new antimicrobial and antifungal agents (Shcherbyna et al., 2018).
Biological and Pharmacological Applications
Antileishmanial Activity
1,2,4-triazole derivatives with morpholine were studied for their in vitro antileishmanial activities against Leishmania infantum promastigots. The results indicated that these compounds, especially one with a specific derivative, exhibited considerable antileishmanial activity (Süleymanoğlu et al., 2018).
Antinociceptive Effects
The antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was examined in mice. The compounds produced antinociceptive effects without impacting the motor coordination or myorelaxation of animals, suggesting their potential for pain management (Listos Joanna et al., 2013).
Antimicrobial Agents
New 1,2,4-triazole derivatives containing a morpholine moiety were synthesized and evaluated for their antimicrobial activities. Some of the compounds exhibited good to moderate antimicrobial activity, indicating their potential as antimicrobial agents (Sahin et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(furan-2-ylmethyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c18-11-13-12-10(14-3-6-16-7-4-14)15(11)8-9-2-1-5-17-9/h1-2,5H,3-4,6-8H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODKMDZDCCCUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)



![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)